molecular formula C9H17NO3 B8498981 Methyl 3-pentylamino-3-oxopropionate

Methyl 3-pentylamino-3-oxopropionate

Cat. No. B8498981
M. Wt: 187.24 g/mol
InChI Key: QEFKKIMKJOBAES-UHFFFAOYSA-N
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Patent
US04735962

Procedure details

Dimethyl malonate (3.2 g, 24 mmol) and n-amylamine (2.1 g, 24 mmol) were mixed at room temperature. After stirring one hour solid began to precipitate. Diisopropyl ether (10 ml) was added and the mixture was left overnight at room temperature. The reaction mixture was concentrated in vacuo. The residue was chromatographed on silica gel (100 g, Baker for flash chromatography), eluting with CH2Cl2 and 2% MeOH in CH2Cl2 to give the title compound as an oil (1.97 g, 44%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
[C:1]([O:8]C)(=O)[CH2:2][C:3]([O:5][CH3:6])=[O:4].[CH3:10][CH2:11][CH2:12][CH2:13][CH2:14][NH2:15]>>[CH2:14]([NH:15][C:1](=[O:8])[CH2:2][C:3]([O:5][CH3:6])=[O:4])[CH2:13][CH2:12][CH2:11][CH3:10]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
2.1 g
Type
reactant
Smiles
CCCCCN

Conditions

Stirring
Type
CUSTOM
Details
After stirring one hour solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate
ADDITION
Type
ADDITION
Details
Diisopropyl ether (10 ml) was added
WAIT
Type
WAIT
Details
the mixture was left overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (100 g, Baker for flash chromatography)
WASH
Type
WASH
Details
eluting with CH2Cl2 and 2% MeOH in CH2Cl2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCC)NC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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